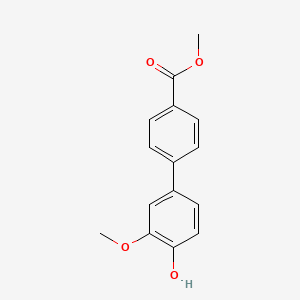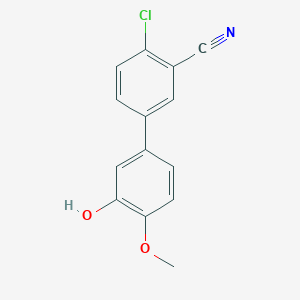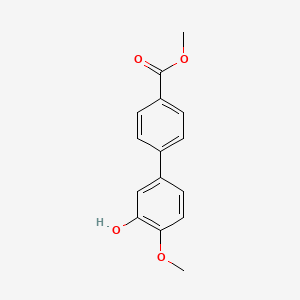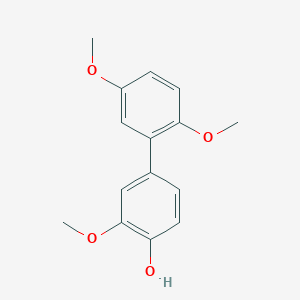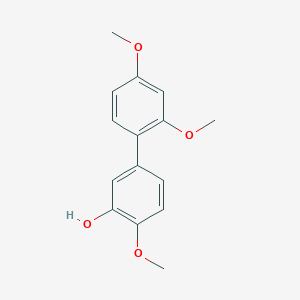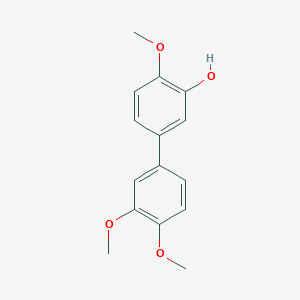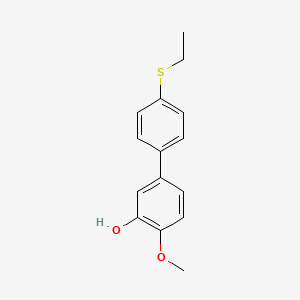
5-(4-Ethylthiophenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% (abbreviated as 5-EtTMP) is an organic compound with a molecular formula of C10H12O2S. It is an aromatic compound with a sulfur-containing thiophene ring that is substituted with an ethyl group and a methoxy group. 5-EtTMP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, and is also used in the production of polymers and other materials. This compound has been studied extensively in the laboratory, and its properties and applications are well-understood.
Wissenschaftliche Forschungsanwendungen
5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been studied extensively in the laboratory for its various properties and applications. It has been used in the synthesis of polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of various heterocyclic compounds, such as thiophenes and thiazoles. It has been used in the synthesis of various metal complexes, such as copper complexes. It has also been used in the synthesis of various optical materials, such as optical waveguides.
Wirkmechanismus
The mechanism of action of 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% is not completely understood. However, it is believed that the reaction is initiated by the reaction of the ethyl group with the sulfur atom in the thiophene ring. This reaction is believed to form a five-membered ring, which is then attacked by the methoxy group. The reaction is then believed to proceed through a series of steps, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound has some antioxidant activity, which may be beneficial in certain applications. It is also believed that the compound may have some anti-inflammatory activity. It is also believed that the compound may have some antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in laboratory experiments include its availability, its low cost, and its ability to be synthesized from readily available starting materials. The compound is also relatively stable and can be stored for extended periods of time. The main limitation of using 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in laboratory experiments is that it is not water soluble, which limits its use in aqueous solutions.
Zukünftige Richtungen
For research on 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of various compounds. Additional research is also needed to explore the use of 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in the synthesis of various polymers and other materials. Research is also needed to explore the use of 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in the synthesis of various metal complexes and optical materials. In addition, further research is needed to explore the use of 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in the synthesis of various heterocyclic compounds.
Synthesemethoden
5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% is typically synthesized from 4-ethylthiophenol and 2-methoxybenzaldehyde. The reaction is carried out in an inert atmosphere, such as nitrogen, under basic conditions. The reaction is typically carried out at temperatures between 80°C and 100°C for several hours. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium chloride. The reaction is typically carried out in an organic solvent, such as methanol or ethanol.
Eigenschaften
IUPAC Name |
5-(4-ethylsulfanylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2S/c1-3-18-13-7-4-11(5-8-13)12-6-9-15(17-2)14(16)10-12/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUIAAQHBKOVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylthiophenyl)-2-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


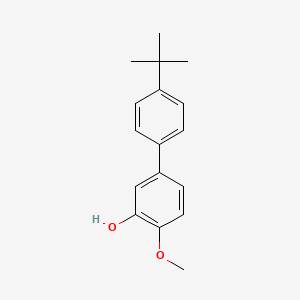
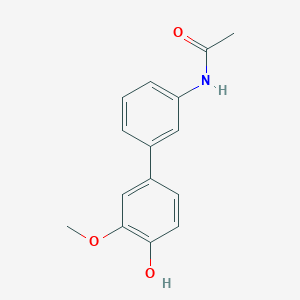
![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)
![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380031.png)
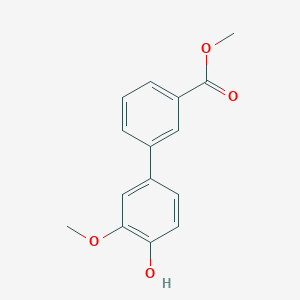
![2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380035.png)

